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Compound of Interest

Compound Name: Z-Arg-OH

Cat. No.: B554791 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of Nα-Cbz-L-arginine (Z-Arg-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Nα-Cbz-L-arginine (Z-Arg-OH), a crucial building block in peptide synthesis and drug

development. The data presented herein is a combination of experimentally derived values for

the parent L-arginine molecule and predicted values for the Nα-benzyloxycarbonyl (Z)

protecting group based on established principles of spectroscopic analysis. This guide also

includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties
Systematic Name: (2S)-2-[(Benzyloxy)carbonylamino]-5-

(diaminomethylideneamino)pentanoic acid

Common Names: Z-Arg-OH, Nα-Cbz-L-arginine, N2-Carbobenzyloxy-L-arginine

CAS Number: 1234-35-1[1]

Molecular Formula: C₁₄H₂₀N₄O₄

Molecular Weight: 308.33 g/mol [1][2]

Spectroscopic Data Summary
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The following tables summarize the predicted and known spectroscopic data for Z-Arg-OH.

The data for the arginine moiety is based on experimental values for L-arginine, while the shifts

for the benzyloxycarbonyl group are predicted based on typical values for this protecting group.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment Notes

~7.30-7.40 m 5H Phenyl (C₆H₅)

Aromatic protons

of the

benzyloxycarbon

yl group.

~7.1-7.2 br s 1H Guanidino (ε-NH)
Broad signal due

to exchange.[3]

~5.10 s 2H Benzyl (CH₂)

Methylene

protons of the

benzyloxycarbon

yl group.

~4.1-4.3 m 1H α-CH

Shifted downfield

due to the

adjacent

carbamate

group.

~3.15 t 2H δ-CH₂

Protons adjacent

to the

guanidinium

group.

~1.85 m 2H β-CH₂

Diastereotopic

protons of the

arginine side

chain.

~1.65 m 2H γ-CH₂

Diastereotopic

protons of the

arginine side

chain.

Solvent: D₂O. Reference: TMS (external or calibrated to residual solvent signal).[4][5]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment Notes

~175 Carboxyl (C=O)
Carbonyl carbon of the

carboxylic acid.

~157 Guanidino (C)
Central carbon of the

guanidinium group.

~156 Carbamate (C=O)
Carbonyl carbon of the Z-

protecting group.

~137 Phenyl (C, quat.)

Quaternary carbon of the

phenyl ring attached to the

benzyl CH₂.

~128-129 Phenyl (CH)
Aromatic carbons of the Z-

group.

~67 Benzyl (CH₂)
Methylene carbon of the Z-

group.

~55 α-C
Alpha-carbon of the arginine

backbone.

~41 δ-C
Delta-carbon of the arginine

side chain.

~29 β-C
Beta-carbon of the arginine

side chain.

~25 γ-C
Gamma-carbon of the arginine

side chain.

Solvent: DMSO-d₆. Reference: TMS (internal or calibrated to solvent signal).[1]

Table 3: IR Spectroscopic Data (Predicted)
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

3500-3200 (broad) Strong
O-H Stretch

(Carboxylic Acid)

Broad signal indicative

of hydrogen bonding.

[6]

3400-3100 Medium

N-H Stretch

(Guanidinium &

Carbamate)

Overlaps with O-H

stretch.

3100-3000 Medium
C-H Stretch

(Aromatic)

Characteristic of sp²

C-H bonds.[7]

3000-2850 Medium C-H Stretch (Aliphatic)
From the arginine side

chain and benzyl CH₂.

~1715 Strong
C=O Stretch

(Carboxylic Acid)

Sharp and strong

absorption.[8]

~1690 Strong
C=O Stretch

(Carbamate)

Typical for urethane

carbonyls.

~1670 Strong
C=N Stretch

(Guanidinium)

Characteristic of the

guanidinium group.[9]

1600-1475 Medium
C=C Stretch

(Aromatic)

Skeletal vibrations of

the phenyl ring.[7]

~1540 Strong N-H Bend

Amide II band

character from the

carbamate.

1300-1000 Strong

C-O Stretch

(Carbamate &

Carboxylic Acid)

Strong absorptions

from the ester-like and

acid C-O bonds.[10]

Sample Preparation: KBr pellet or Nujol mull.

Table 4: Mass Spectrometry Data (Predicted)
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m/z Value Ion Assignment Notes

309.16 [M+H]⁺

Protonated molecular ion,

expected to be the base peak

in ESI-MS.

265.17 [M+H - CO₂]⁺
Loss of carbon dioxide from

the carboxylic acid.

201.12 [M+H - C₇H₇O]⁺ Loss of the benzyl group.

174.11 [Arg+H]⁺

Cleavage of the carbamate

bond, resulting in protonated

arginine.

91.05 [C₇H₇]⁺

Tropylium ion, characteristic

fragment from the benzyl

group.

Ionization Method: Electrospray Ionization (ESI), positive ion mode.[11]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Z-Arg-OH in approximately 0.6 mL of a suitable

deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of a

reference standard such as TMS or rely on the residual solvent peak for calibration.[4]

Instrument Setup:

Spectrometer: 300 MHz or higher field NMR spectrometer.

Probe: Standard 5 mm broadband probe.

Temperature: 25°C.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16-64 scans, depending on concentration.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Relaxation Delay (D1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the

reference signal.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of Z-Arg-OH with ~100 mg of dry, spectroscopic grade potassium bromide

(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Press the powder into a transparent pellet using a hydraulic press.

Instrument Setup:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Detector: DTGS or MCT detector.
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Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and collect the sample spectrum.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of Z-Arg-OH at 1 mg/mL in a suitable solvent (e.g., methanol or

water/acetonitrile 1:1).

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.

Instrument Setup:

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF, Ion

Trap, or Orbitrap).[12]

Ionization Mode: ESI, positive ion mode.

Data Acquisition (Direct Infusion):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe

pump.

Source Parameters: Optimize capillary voltage, nebulizing gas pressure, and drying gas

temperature and flow rate to achieve a stable signal.
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Mass Range: Scan from m/z 50 to 500.

Data Processing: The mass spectrum is generated by averaging the scans over a stable

infusion period. The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions

generated.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a protected amino acid like Z-Arg-OH.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization of Z-Arg-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Arginine [webbook.nist.gov]

3. researchgate.net [researchgate.net]

4. scienceopen.com [scienceopen.com]

5. rsc.org [rsc.org]

6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

7. uanlch.vscht.cz [uanlch.vscht.cz]

8. chem.libretexts.org [chem.libretexts.org]

9. researchgate.net [researchgate.net]

10. eng.uc.edu [eng.uc.edu]

11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information
beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

12. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for Z-Arg-OH].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554791#spectroscopic-data-nmr-ir-ms-for-z-arg-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b554791?utm_src=pdf-body-img
https://www.benchchem.com/product/b554791?utm_src=pdf-body
https://www.benchchem.com/product/b554791?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Figure-S12-13-C-NMR-spectrum-of-Z-1c-in-DMSO-d6_fig2_337450008
https://webbook.nist.gov/cgi/cbook.cgi?ID=C74793&Mask=200
https://www.researchgate.net/figure/Chemical-Shift-of-Nitrogen-Hydrogen-of-Arginine-The-1-H-NMR-spectrum-of-arginine-was_fig3_13477310
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.rsc.org/suppdata/c6/gc/c6gc01482h/c6gc01482h1.pdf
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.researchgate.net/figure/FTIR-spectra-of-a-pure-L-arginine-orange-line-b-L-arginine-H-2-O-1-7-mol_fig6_348209685
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348530/
https://pubs.acs.org/doi/10.1021/acs.analchem.7b01899
https://www.benchchem.com/product/b554791#spectroscopic-data-nmr-ir-ms-for-z-arg-oh
https://www.benchchem.com/product/b554791#spectroscopic-data-nmr-ir-ms-for-z-arg-oh
https://www.benchchem.com/product/b554791#spectroscopic-data-nmr-ir-ms-for-z-arg-oh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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